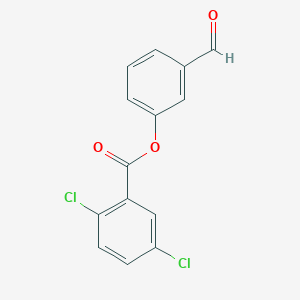
3-Formylphenyl 2,5-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylphenyl 2,5-dichlorobenzoate is a chemical compound that is used in scientific research for various purposes. This compound is synthesized using a specific method and has unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Formylphenyl 2,5-dichlorobenzoate is related to its ability to detect ROS in cells. This compound is oxidized by ROS, which results in the formation of a fluorescent product that can be detected using fluorescence microscopy. The mechanism of action of 3-Formylphenyl 2,5-dichlorobenzoate is also related to its ability to inhibit certain enzymes and modulate protein-ligand interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Formylphenyl 2,5-dichlorobenzoate are related to its ability to detect ROS in cells. This compound has been shown to be effective in detecting ROS in various cell types, including cancer cells. Additionally, 3-Formylphenyl 2,5-dichlorobenzoate has been shown to inhibit certain enzymes, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Formylphenyl 2,5-dichlorobenzoate is its ability to detect ROS in cells. This compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of 3-Formylphenyl 2,5-dichlorobenzoate is that it can be toxic to cells at high concentrations. Additionally, this compound may not be suitable for use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 3-Formylphenyl 2,5-dichlorobenzoate. One direction is to investigate the potential therapeutic applications of this compound. Another direction is to develop new fluorescent probes based on 3-Formylphenyl 2,5-dichlorobenzoate that can be used to detect other biomolecules in cells. Additionally, future research could focus on optimizing the synthesis method for this compound to improve yield and purity.
In conclusion, 3-Formylphenyl 2,5-dichlorobenzoate is a chemical compound that has several scientific research applications. This compound is synthesized using a specific method and has unique biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new discoveries and applications.
Métodos De Síntesis
The synthesis of 3-Formylphenyl 2,5-dichlorobenzoate involves the reaction of 2,5-dichlorobenzoic acid with 3-formylphenol in the presence of a catalyst. The reaction takes place in a solvent such as ethanol, and the product is purified using chromatography. The yield of the product is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy.
Aplicaciones Científicas De Investigación
3-Formylphenyl 2,5-dichlorobenzoate is used in scientific research for various purposes. One of the primary applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound is also used in the synthesis of other compounds that have potential therapeutic applications. Additionally, 3-Formylphenyl 2,5-dichlorobenzoate is used as a tool for studying protein-ligand interactions and enzyme kinetics.
Propiedades
Nombre del producto |
3-Formylphenyl 2,5-dichlorobenzoate |
|---|---|
Fórmula molecular |
C14H8Cl2O3 |
Peso molecular |
295.1 g/mol |
Nombre IUPAC |
(3-formylphenyl) 2,5-dichlorobenzoate |
InChI |
InChI=1S/C14H8Cl2O3/c15-10-4-5-13(16)12(7-10)14(18)19-11-3-1-2-9(6-11)8-17/h1-8H |
Clave InChI |
KFRZAYJKSPELRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)C2=C(C=CC(=C2)Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B306226.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B306227.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![N-{1-[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306229.png)
![N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306231.png)
![3-methyl-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B306234.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)
![N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306236.png)

![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
![Ethyl 2-{5-[4-(allyloxy)-2-bromo-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306241.png)

![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)